molecular formula C21H22ClN3O2 B2361664 N-(4-chlorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574584-05-6

N-(4-chlorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

Cat. No.: B2361664
CAS No.: 1574584-05-6
M. Wt: 383.88
InChI Key: PRHVDJBBTBYJBF-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is a derivative of quinazolinone . Quinazolinones are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . They are the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals .


Synthesis Analysis

Quinazolinones can be synthesized by various methods. For instance, quinazolin-4(3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air . This is also known as the Niementowski reaction . Another method involves the use of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .


Molecular Structure Analysis

The molecular structure of quinazolinones, including “this compound”, can be analyzed using various spectroscopic techniques. For instance, the presence of functional groups can be analyzed using FT-IR spectra . Molecular structural information for the compounds can be analyzed by 1H-NMR spectroscopy .


Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions. For instance, an efficient iridium-catalyzed acceptorless dehydrogenative coupling (ADC) reaction of 2-aminoarylmethanols and amides or nitriles provides various quinazolines in excellent yields . This method offers high atom-economy, mild reaction conditions, and simple operation .

Scientific Research Applications

Analytical and Detection Techniques

  • A study by Strojny, Puglisi, and de Silva (1984) developed a high-performance liquid chromatographic (HPLC) assay for determining the concentration of a related antiallergenic compound and its major metabolite in plasma. This demonstrates the analytical applications of similar compounds in biomedical research (Strojny, Puglisi, & de Silva, 1984).

Pharmacological Applications

  • Platelet Activating Factor Antagonists : Tilley et al. (1988) studied a series of N-[(heteroaryl)alkyl]pyrido[2,1-b]quinazolines, finding that certain derivatives are potent in inhibiting the binding of platelet activating factor (PAF) to its receptor, indicating potential for development as PAF antagonists (Tilley et al., 1988).

  • Antiallergy Agents : A similar compound, 2-(1-methyl-ethyl)-N-(1H-imidazol-1-ylbutyl)-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide, was identified by Tilley et al. (1987) as an orally active inhibitor of various bronchospasms and skin wheal formations, suggesting its potential as an antiallergy agent (Tilley et al., 1987).

Chemical Structure Analysis

  • Rajnikant, Gupta, and Singh (2000) conducted an X-ray diffraction analysis of a structurally similar compound, providing insights into its crystal structure and molecular interactions. This kind of analysis is crucial for understanding the physical and chemical properties of such compounds (Rajnikant, Gupta, & Singh, 2000).

Antimicrobial Applications

  • Desai et al. (2011) synthesized quinazoline derivatives, including dimeric 2-(2-chlorophenyl)-quinazolin-4-ones, demonstrating potential antimicrobial properties against various bacterial and fungal strains. This shows the utility of similar compounds in developing new antimicrobial agents (Desai et al., 2011).

Synthesis and Cytotoxic Activity

  • Xin (2012) synthesized a related compound, 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, and assessed its antitumor activities, indicating the potential of such compounds in cancer research (Xin, 2012).

Future Directions

Quinazolinones have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . Future research could focus on modifying the synthetic route, structural activity, and toxicological barriers for the enhanced pharmacological efficiency of synthetic antibiotics .

Properties

IUPAC Name

N-(4-chlorophenyl)-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c1-2-24-18-13-14(20(26)23-16-9-7-15(22)8-10-16)6-11-17(18)21(27)25-12-4-3-5-19(24)25/h6-11,13,19H,2-5,12H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHVDJBBTBYJBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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